REACTION_SMILES
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[C:1](=[O:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[NH:9][C:10](=[S:11])[NH:12][c:13]1[n:14][cH:15][c:16]([Cl:26])[cH:17][c:18]1[O:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[Na+:28].[OH-:27]>>[NH2:9][C:10](=[S:11])[NH:12][c:13]1[n:14][cH:15][c:16]([Cl:26])[cH:17][c:18]1[O:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1
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Name
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O=C(NC(=S)Nc1ncc(Cl)cc1Oc1ccccc1)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(NC(=S)Nc1ncc(Cl)cc1Oc1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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NC(=S)Nc1ncc(Cl)cc1Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |